molecular formula C11H8N2O5 B091887 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione CAS No. 17392-67-5

1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione

Cat. No.: B091887
CAS No.: 17392-67-5
M. Wt: 248.19 g/mol
InChI Key: RQSBMFYAHQPZGS-UHFFFAOYSA-N
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Description

1-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione is an organic compound characterized by a pyrrole ring substituted with a methoxy and nitro group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 2-methoxy-5-nitrobenzaldehyde with pyrrole in the presence of an oxidizing agent. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. Common oxidizing agents used in this synthesis include potassium permanganate and hydrogen peroxide.

Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from commercially available precursors. The process includes nitration, methoxylation, and cyclization reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

    Oxidation: Quinones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

1-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. The nitro group plays a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

  • 2-Methoxy-5-nitrophenol
  • 1-(2-Methoxy-5-nitrophenyl)ethan-1-one
  • 2-Methoxy-5-nitrobenzaldehyde

Comparison: 1-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione is unique due to the presence of both a pyrrole ring and a nitro-substituted phenyl ring. This combination imparts distinct chemical and biological properties compared to similar compounds, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-methoxy-5-nitrophenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O5/c1-18-9-3-2-7(13(16)17)6-8(9)12-10(14)4-5-11(12)15/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSBMFYAHQPZGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354730
Record name 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17392-67-5
Record name 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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